molecular formula C12H21NO2 B053175 Valproyl-2-pyrrolidinone CAS No. 120425-64-1

Valproyl-2-pyrrolidinone

Cat. No. B053175
M. Wt: 211.3 g/mol
InChI Key: INUYHJPEPBJSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valproyl-2-pyrrolidinone is a chemical compound with the molecular formula C12H21NO2 . It is a derivative of pyrrolidinones, which are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .


Synthesis Analysis

Valproyl-2-pyrrolidinone has been synthesized for evaluation as a cognitive drug . Pyrrolidin-2-ones, like Valproyl-2-pyrrolidinone, have been used in the synthesis of various alkaloids and unusual

Scientific Research Applications

  • Cognitive Drug Evaluation : VP was synthesized and evaluated as a cognitive drug. It showed a protective effect against cerebral anoxia and enhanced memory in rats. VP led to a significant reduction in hippocampal aspartate and glutamate levels (Miyazaki et al., 1990).

  • Anticonvulsant Agent : A class of 2-pyrrolidinones, including VP derivatives, demonstrated effective anticonvulsant activities. These compounds showed promising results in pentylenetetrazole mouse seizure models, suggesting their potential use in treating human epilepsies (Reddy et al., 1996).

  • Seizure Control in Epilepsy : A study explored the relationship between seizure control and gamma-aminobutyric acid, homocarnosine, and pyrrolidinone levels in patients with epilepsy taking valproate or lamotrigine. It found that higher homocarnosine levels were associated with better seizure control (Petroff et al., 2001).

  • Pharmacochemical Evaluation : VP derivatives were evaluated for anticonvulsant and antioxidant activities. The research aimed at understanding the relationship between the compound's structure and its activity, particularly in the context of anticonvulsant and antioxidant properties (Rekatas et al., 2000).

  • Anti-Tumor Activity : Valproic acid, from which VP is derived, exhibits anti-cancer activity. It suppresses tumor growth and metastasis and induces tumor differentiation. The mechanisms behind this include histone deacetylase inhibition and activation of various intracellular pathways (Blaheta & Cinatl, 2002).

  • Multiple Regulatory Pathways : Valproic acid affects cell growth, differentiation, apoptosis, and immunogenicity. It interferes with multiple regulatory mechanisms, making it a potential anti-cancer drug and a useful tool for understanding and targeting cancer cell behavior (Kostrouchová et al., 2007).

  • Teratogenicity Research : Research on valproic acid conjugates, such as VP, investigated their teratogenicity in mice. This research helps understand the structural relationships of VP analogues and their potential developmental toxicity (Spiegelstein et al., 2003).

  • Biochemical Studies : Studies have investigated how VP incorporates into lipids in neurons and affects various biochemical pathways. This research provides insights into the drug's therapeutic effects and potential side effects (Siafaka-Kapadai et al., 1998).

properties

IUPAC Name

1-(2-propylpentanoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-6-10(7-4-2)12(15)13-9-5-8-11(13)14/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUYHJPEPBJSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152858
Record name Valproyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valproyl-2-pyrrolidinone

CAS RN

120425-64-1
Record name Valproyl-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120425641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valproyl-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
Valproyl-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
Valproyl-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
Valproyl-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
Valproyl-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
Valproyl-2-pyrrolidinone

Citations

For This Compound
7
Citations
C Miyazaki, K Matsuyama, M Ichikawa… - Journal of …, 1990 - jstage.jst.go.jp
A new pyrrolidinone derivative, valproyl—2-pyrrolidinone (VP), was synthesized, followed by evaluation as a cognitive drug. VP gave rise to a significant protective effect against …
Number of citations: 2 www.jstage.jst.go.jp
K Matsuyama, C Miyazaki, M Ichikawa - Novel Approaches to the …, 1989 - Springer
Senile Dementia of Alzheimer Type (SDAT) is a debilitating neurological disease that affects about one in six persons past the age of sixty (1,2). In spite of numerous hypotheses …
Number of citations: 3 link.springer.com
GV Rekatas, E Tani, VJ Demopoulos… - Archiv der …, 1996 - Wiley Online Library
… We observed that by replacing benzene with toluene and sulfuric acid with 4-toluenesulfonic acid in the synthesis of 2b or 2c, a byproduct (1 -valproyl-2-pyrrolidinone) was formed in …
Number of citations: 12 onlinelibrary.wiley.com
JR Martin, WE Haefely - Drug Investigation, 1993 - Springer
A comprehensive review of the extensive preclinical pharmacological data available on the pyrrolidinone derivative aniracetam has provided convincing evidence of ameliorative effects …
Number of citations: 38 link.springer.com
C Miyazaki, K Matsuyama, M Ichikawa - Basic, Clinical, and …, 1990 - Plenum Press
Number of citations: 0
C Miyazaki, K Matsuyama, M Ichikawa… - Basic, Clinical, and …, 1991 - Springer
Number of citations: 0
宮崎長一郎 - 1991 - ci.nii.ac.jp
… 第3章 Valproyl-2-pyrrolidinoneの合成ならびにその未変化体及び主要代謝物の体内動態 / p23 (0028.jp2) … Valproyl-2-pyrrolidinoneとその代謝物に関する血清中及び脳内動態 / p26 (0031.jp2) …
Number of citations: 2 ci.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.